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molecular formula C13H18ClN3 B8219772 4-(1-Methyl-1h-benzimidazol-2-yl)piperidinium chloride

4-(1-Methyl-1h-benzimidazol-2-yl)piperidinium chloride

Cat. No. B8219772
M. Wt: 251.75 g/mol
InChI Key: CSHIUFMYCQPATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288409B2

Procedure details

The above piperidine (50.0 mg, 0.160 mmol) was dissolved in DCM (5 mL) and ethyl acetate (5 mL) and cooled to 0° C. Hydrogen chloride gas was bubbled through the solution for 30 seconds, which was stirred for 30 minutes before warming to ambient temperature. The reaction mixture was concentrated to dryness to afford 4-(1-methyl-1H-benzimidazol-2-yl)piperidinium chloride.
Name
piperidine
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1.C(OCC)(=O)C.C(Cl)[Cl:31]>>[Cl-:31].[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH:11]1[CH2:16][CH2:15][NH2+:14][CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
piperidine
Quantity
50 mg
Type
reactant
Smiles
CN1C(=NC2=C1C=CC=C2)C2CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen chloride gas was bubbled through the solution for 30 seconds
Duration
30 s
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Cl-].CN1C(=NC2=C1C=CC=C2)C2CC[NH2+]CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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